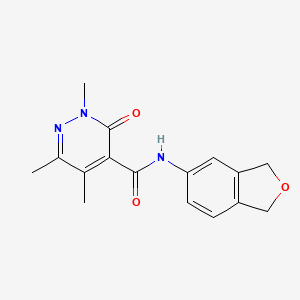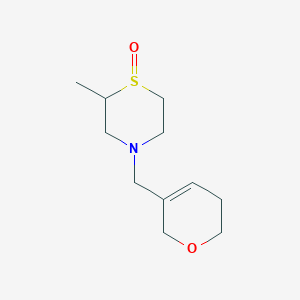![molecular formula C16H19N3OS B6761947 1-[(2-Methyl-1,3-dihydroinden-2-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea](/img/structure/B6761947.png)
1-[(2-Methyl-1,3-dihydroinden-2-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methyl-1,3-dihydroinden-2-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-1,3-dihydroinden-2-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea typically involves the reaction of 2-methyl-1,3-dihydroindene with a suitable thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the urea linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-1,3-dihydroinden-2-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-1,3-dihydroinden-2-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Methyl-1,3-dihydroinden-2-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea: shares structural similarities with other urea derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of the indene and thiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
IUPAC Name |
1-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-11-9-17-15(21-11)19-14(20)18-10-16(2)7-12-5-3-4-6-13(12)8-16/h3-6,9H,7-8,10H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTOUXGPUVOMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NCC2(CC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B6761865.png)

![3-(4-Ethyl-1,2,4-triazol-3-yl)-1-[(3-methyltriazol-4-yl)methyl]piperidine](/img/structure/B6761883.png)
![4-[2-(4-Cyclohexylphenyl)-2-oxoethyl]-2-methyl-1,2,4-triazol-3-one](/img/structure/B6761889.png)
![6-[[2-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]methyl]-1H-indazole](/img/structure/B6761899.png)
![1-cyclopropyl-4-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B6761904.png)

![4-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-1-cyclopropylpiperazin-2-one](/img/structure/B6761926.png)
![1-Cyclopropyl-4-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperazin-2-one](/img/structure/B6761933.png)
![2-methyl-N-[(2-methyl-6-propan-2-ylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methyl]oxan-4-amine](/img/structure/B6761958.png)
![5-[[2-(Benzimidazol-1-ylmethyl)pyrrolidin-1-yl]methyl]-3-cyclopentyl-1,2,4-oxadiazole](/img/structure/B6761965.png)
![N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide](/img/structure/B6761972.png)
![1-(2,6-Dimethylpyridin-3-yl)-3-[(2-methyl-1,3-dihydroinden-2-yl)methyl]urea](/img/structure/B6761984.png)
![[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B6761992.png)
